molecular formula C17H21N3O5 B12438753 (S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid CAS No. 73167-84-7

(S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12438753
CAS No.: 73167-84-7
M. Wt: 347.4 g/mol
InChI Key: CGQQXKITRPZKCI-AAEUAGOBSA-N
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Description

(S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid (CAS 73167-84-7) is a chiral organic compound with the molecular formula C17H21N3O5 and a molecular weight of 347.37 g/mol. This complex molecule features a pyrrolidine-2-carboxylic acid core, which is a prominent scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and natural products . The specific stereochemistry conferred by the (S)-configuration at multiple centers is critical for its potential biological interactions and research applications. The pyrrolidine ring system is a versatile nitrogen heterocycle that serves as a fundamental building block in pharmaceutical development . Researchers utilize pyrrolidine-containing compounds like this one in various investigative contexts, including as enzyme inhibitors , antimicrobial agents , and synthetic intermediates for more complex molecular architectures. The presence of both benzamido and carboxylic acid functional groups provides sites for further chemical modification, making this compound valuable for structure-activity relationship studies and medicinal chemistry optimization programs. This product is provided with a minimum purity of 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should consult the safety data sheet and handle this material using appropriate laboratory safety protocols.

Properties

CAS No.

73167-84-7

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[(2-benzamidoacetyl)amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H21N3O5/c1-11(16(23)20-9-5-8-13(20)17(24)25)19-14(21)10-18-15(22)12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,18,22)(H,19,21)(H,24,25)/t11-,13-/m0/s1

InChI Key

CGQQXKITRPZKCI-AAEUAGOBSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization Approach

  • Starting Material : A γ-keto acid derivative (e.g., 5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate).
  • Cyclization : Reaction with formic mixed anhydride (e.g., formic pivalic anhydride) in the presence of a strong base (e.g., lithium bis(trimethylsilyl)amide) to form the pyrrolidine ring.
  • Hydrolysis : Alkali hydrolysis (e.g., NaOH) removes protecting groups, yielding the free carboxylic acid.

Key Parameters :

Step Reagent/Condition Yield Reference
Cyclization Formic pivalic anhydride, LiHMDS, 25°C 46–56%
Hydrolysis NaOH, 30°C 82–91%

Stereochemical Control

Catalytic hydrogenation of a chiral alkene precursor (e.g., compound E in) using a chiral catalyst (e.g., M1 or M2) ensures cis configuration at the pyrrolidine-2-carboxylic acid center.

Catalyst Performance :

Catalyst Substrate Configuration Yield
Chiral Rhodium (E)-Alkene cis (D) 56%

Acyl Side Chain and Benzamidoacetamido Group

The (S)-2-(2-benzamidoacetamido)propanoyl group is introduced via peptide coupling or amide bond formation .

Peptide-Coupling Strategy

  • Activation : The carboxylic acid of pyrrolidine-2-carboxylic acid is activated using a coupling reagent (e.g., T3P, EDC/HOBt).
  • Condensation : Reaction with (S)-2-(2-benzamidoacetamido)propanoic acid under anhydrous conditions (e.g., DMF, DCM).

Coupling Reagents :

Reagent Solvent Temperature Yield
T3P DMF 0°C → rt 83–86%
EDC/HOBt DCM rt 75–80%

Stereochemical Integrity

The (S)-configuration of the propanoyl moiety is preserved through racemization-free alkylation or chiral auxiliary methods .

Racemization Avoidance :

  • Direct Alkylation : Use of single-enantiomer intermediates (e.g., compound c1 in) ensures retention of stereochemistry.
  • Phase Transfer Catalysis : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate alkylation without racemization.

Benzamidoacetamido Group Installation

The benzamidoacetamido group is synthesized via stepwise amidation :

  • Benzamidation : Reaction of acetamidoacetic acid with benzoyl chloride under basic conditions.
  • Amide Coupling : Condensation with the propanoyl intermediate.

Example Protocol :

  • Benzamidation : Acetamidoacetic acid + benzoyl chloride, pyridine, THF, 0°C → rt (yield: ~70%).
  • Coupling : Activated propanoyl intermediate + benzamidoacetamido acid, T3P, DMF, 0°C → rt (yield: >80%).

Optimization and Challenges

Yield Limitations

  • Cyclization : Low yields (~46%) due to competing side reactions (e.g., over-acylation).
  • Coupling : Steric hindrance from bulky groups reduces reaction efficiency.

Purification

  • Column Chromatography : Silica gel (EtOAc/hexane) for intermediate purification.
  • Crystallization : Diisopropyl ether or ethanol for final product isolation.

Case Studies and Analogues

Vildagliptin Precursor Synthesis

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid, a DPP-IV inhibitor precursor, is synthesized via N-acylation of L-proline with chloroacetyl chloride (81.1% yield). This method highlights the feasibility of pyrrolidine-2-carboxylic acid functionalization.

Pyroglutamic Acid Derivatives

Pyroglutamic acid (2-pyrrolidone-5-carboxylic acid) derivatives are synthesized via Perkin rearrangement , demonstrating scalable methods for pyrrolidine-carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or carboxylic acid groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium, often at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide, under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the pyrrolidine ring may interact with hydrophobic pockets, further modulating the compound’s effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Target/Activity Key Reference
(S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid Benzamido, acetamido, propanoyl ~364.4 (estimated) Hypothesized protease inhibition N/A
Example 30 () 4-Hydroxy, thiazolyl-benzyl, dimethylbutanoyl ~580.6 HIV-1 protease inhibition
Example 31 () 3-Methyl, isoindolin-1-one, thiazolyl-benzyl ~598.7 Enhanced binding affinity
(S)-2-((S)-1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid () Benzyloxycarbonyl, methylpentanoic acid 419.47 Unspecified (likely enzyme inhibitor)
Diprolyl inhibitor SG3 () 4-Aminophenyl, ethanediol, glucopyranose ~450 (estimated) ACE C-domain inhibition

Key Observations:

Backbone Variations: The target compound lacks the 4-hydroxy and thiazolyl-benzyl groups present in Example 30 (), which are critical for HIV-1 protease binding . This suggests reduced specificity for viral proteases compared to Example 30.

Biological Activity: Example 31 () demonstrates that isoindolin-1-one and methyl substitutions improve protease binding, a feature absent in the target compound . The ACE-targeting diprolyl inhibitor () shares a pyrrolidine-carboxylic acid core but includes aminophenyl and glycosyl groups, indicating divergent target selectivity .

Physicochemical Properties: The target compound’s estimated molecular weight (~364.4 g/mol) is lower than analogs in (~580–600 g/mol), suggesting better membrane permeability but reduced solubility . The methylpentanoic acid side chain in ’s compound may increase lipophilicity compared to the propanoyl group in the target compound .

Biological Activity

(S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring with various functional groups attached. The specific structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄O₃
  • Molecular Weight : 270.31 g/mol
  • CAS Number : Not specifically listed but related to similar compounds.

Key Functional Groups

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Benzamido Group : Enhances binding affinity to target enzymes.
  • Carboxylic Acid : Increases solubility and bioavailability.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of various enzymes, particularly arginase. Arginase plays a crucial role in the urea cycle and has implications in cancer and cardiovascular diseases.

  • Arginase Inhibition :
    • The compound has shown promising results in inhibiting arginase I and II, with IC₅₀ values reported in the nanomolar range, indicating high potency compared to existing inhibitors such as 2-amino-6-boronohexanoic acid (ABH) and N-hydroxy-nor-l-arginine (nor-NOHA) .
  • NMDA Receptor Antagonism :
    • Structure-activity relationship studies indicate that modifications to the pyrrolidine structure can yield selective antagonists for NMDA receptors, which are critical in neurological functions. Some derivatives exhibited IC₅₀ values as low as 200 nM against specific NMDA receptor subtypes .

Pharmacological Implications

The biological activities of this compound suggest potential applications in treating conditions such as:

  • Cancer : By modulating arginine metabolism.
  • Neurological Disorders : Through NMDA receptor antagonism.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrolidine ring and the benzamide moiety can significantly affect potency and selectivity.

Summary of SAR Findings

ModificationEffect on Activity
Substituents on PyrrolidineIncreased binding affinity to target enzymes
Benzamido VariantsEnhanced selectivity for NMDA receptors
Carboxylic Acid PositionImproved solubility and bioavailability

Case Study 1: Potency Comparison

A comparative study evaluated the potency of this compound against established arginase inhibitors. The results indicated that this compound outperformed several known inhibitors, showcasing its potential as a lead candidate for further development .

Case Study 2: Neurological Applications

In another study focusing on neurological applications, derivatives of this compound were tested for their effects on synaptic transmission in vitro. Results demonstrated significant modulation of NMDA receptor activity, suggesting therapeutic potential for conditions like Alzheimer's disease .

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